(5-Cyclopropoxypyridin-3-yl)boronic acid
CAS No.:
Cat. No.: VC18317304
Molecular Formula: C8H10BNO3
Molecular Weight: 178.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BNO3 |
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Molecular Weight | 178.98 g/mol |
IUPAC Name | (5-cyclopropyloxypyridin-3-yl)boronic acid |
Standard InChI | InChI=1S/C8H10BNO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2 |
Standard InChI Key | ZVLNSVQCAYMDMF-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CN=C1)OC2CC2)(O)O |
Introduction
Structural and Physicochemical Properties
The core structure of (5-cyclopropoxypyridin-3-yl)boronic acid consists of a pyridine ring modified at two positions:
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5-position: A cyclopropoxy group (–O–C₃H₅), introducing steric bulk and electronic effects.
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3-position: A boronic acid (–B(OH)₂), enabling covalent interactions with diols and participation in Suzuki-Miyaura cross-couplings .
Key Physicochemical Parameters
While experimental data for the cyclopropoxy variant is scarce, analogs like 5-cyclopropylpyridin-3-ylboronic acid (CAS 1044210-58-3) offer predictive insights:
Property | Value (Predicted/Analog-Based) | Source |
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Molecular formula | C₈H₁₀BNO₃ | |
Molar mass | 179.0 g/mol | |
Density | 1.24 ± 0.1 g/cm³ | |
Boiling point | 364.9 ± 44.0 °C | |
pKa | 4.07 ± 0.10 | |
Solubility | Moderate in polar solvents |
The cyclopropoxy group likely reduces solubility in aqueous media compared to non-ether analogs due to increased hydrophobicity . The boronic acid’s pKa suggests moderate acidity, favoring boronate formation under physiological conditions .
Synthetic Methodologies
Halogen-Metal Exchange and Borylation
A common route to pyridinylboronic acids involves halogen-metal exchange followed by borylation. For 3-pyridinylboronic acids, this typically proceeds via:
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Lithiation: Treatment of 3-bromo-5-cyclopropoxypyridine with n-BuLi at –78°C generates a lithium intermediate.
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Borylation: Quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after hydrolysis .
Directed ortho-Metalation (DoM)
Directed metalation strategies leverage directing groups (e.g., –O–) to control substitution patterns. For 5-cyclopropoxypyridine derivatives:
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Protection: The cyclopropoxy group acts as a directing group, facilitating lithiation at the 3-position.
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Borylation: Subsequent reaction with borating agents installs the –B(OH)₂ group .
This approach achieves higher regiocontrol but requires anhydrous conditions and low temperatures (–40°C to –78°C) .
Suzuki-Miyaura Cross-Coupling
While primarily a functionalization tool, Suzuki couplings can indirectly access boronic acids. For example:
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Coupling: React 5-cyclopropoxy-3-iodopyridine with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts.
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Hydrolysis: Acidic cleavage of the pinacol ester yields the boronic acid .
This method benefits from commercial availability of halopyridine precursors but suffers from moderate yields (~50–70%) in sterically hindered systems .
Reactivity and Functionalization
Boronate Ester Formation
The boronic acid group readily forms esters with diols (e.g., pinacol, 1,2-ethanediol), enhancing stability for storage and handling . For instance:
This reaction is reversible, enabling in situ regeneration of the boronic acid under acidic conditions .
Cross-Coupling Reactions
As a Suzuki partner, this compound enables aryl-aryl bond formation:
Notably, the electron-withdrawing pyridine ring accelerates oxidative addition of aryl halides (X = Br, I), while the cyclopropoxy group may sterically hinder coupling at adjacent positions .
Applications in Medicinal Chemistry
Protease Inhibition
Boronic acids are potent protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. The pyridine moiety in (5-cyclopropoxypyridin-3-yl)boronic acid could enhance binding affinity to targets like the 20S proteasome, analogous to bortezomib .
Antibacterial Agents
Pyridine-boronic acid hybrids exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The cyclopropoxy group may improve membrane permeability, as seen in ciprofloxacin derivatives .
Future Directions
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Synthetic Optimization: Develop enantioselective routes to chiral cyclopropoxy-bearing boronic acids.
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Biological Screening: Evaluate kinase inhibition and anticancer activity in NIH/NCATS assays.
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Material Science: Explore use in covalent organic frameworks (COFs) for gas storage.
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